molecular formula C12H38O2Si6 B15163260 Dodecamethylhexasilane-1,6-diol CAS No. 143584-21-8

Dodecamethylhexasilane-1,6-diol

Cat. No.: B15163260
CAS No.: 143584-21-8
M. Wt: 382.94 g/mol
InChI Key: MIBGBGODLTZLOO-UHFFFAOYSA-N
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Description

Dodecamethylhexasilane-1,6-diol is a silane-based diol characterized by a hexasilane backbone (six silicon atoms) with twelve methyl groups and hydroxyl (-OH) substituents at the terminal positions (1 and 6). Hydrolysis of the chlorine atoms in this precursor would yield the diol. The molecular formula is estimated as C₁₂H₂₄O₂Si₆, with a high molecular weight (~440–460 g/mol) due to the silicon backbone and methyl groups.

Key properties of silane diols include:

  • Hydrophobicity: The methyl groups confer low water solubility.
  • Thermal Stability: Silane-based compounds often exhibit higher thermal resistance compared to carbon analogs.

Properties

CAS No.

143584-21-8

Molecular Formula

C12H38O2Si6

Molecular Weight

382.94 g/mol

IUPAC Name

hydroxy-[[[[[hydroxy(dimethyl)silyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilane

InChI

InChI=1S/C12H38O2Si6/c1-15(2,13)17(5,6)19(9,10)20(11,12)18(7,8)16(3,4)14/h13-14H,1-12H3

InChI Key

MIBGBGODLTZLOO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(O)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecamethylhexasilane-1,6-diol can be synthesized through several methods. One common approach involves the hydrosilylation of hexasilane derivatives with methyl groups, followed by the introduction of hydroxyl groups through controlled oxidation processes. The reaction conditions typically require the presence of catalysts such as platinum or rhodium complexes to facilitate the hydrosilylation reaction.

Industrial Production Methods

On an industrial scale, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove any impurities and achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Dodecamethylhexasilane-1,6-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form silane derivatives with different functional groups.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include silane derivatives with various functional groups, such as silanols, siloxanes, and silanes with different alkyl or aryl groups.

Scientific Research Applications

Dodecamethylhexasilane-1,6-diol has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of advanced materials, such as siloxane polymers and silicon-based nanomaterials.

    Biology: Employed in the study of biomolecular interactions and as a component in the development of biocompatible materials.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its unique chemical properties.

Mechanism of Action

The mechanism of action of dodecamethylhexasilane-1,6-diol involves its interaction with various molecular targets through its hydroxyl and methyl groups. These interactions can lead to the formation of hydrogen bonds, van der Waals forces, and covalent bonds, depending on the specific application. The pathways involved may include the modulation of protein-protein interactions, stabilization of molecular structures, and enhancement of material properties.

Comparison with Similar Compounds

Key Research Findings

  • Thermal Stability : Silane diols like this compound are expected to outperform carbon diols (e.g., Hexane-1,6-diol) in high-temperature applications due to strong Si-Si and Si-O bonds .
  • Hydrophobicity : The methyl groups in silane diols reduce water solubility, contrasting with hydrophilic carbon diols like Hexane-1,6-diol .
  • Reactivity : Silane diols are less prone to cyclization compared to carbon diols, which may form unsaturated byproducts under heat .

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